gamma-Fagarine

Description

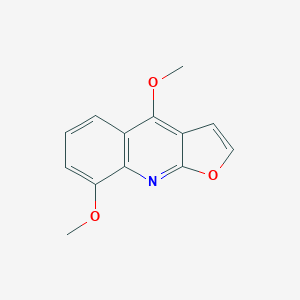

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCTNNQFGONHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200409 | |

| Record name | Fagarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Fagarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-15-2 | |

| Record name | γ-Fagarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-fagarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAGARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS8Q870TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Fagarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | gamma-Fagarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to γ-Fagarine: Natural Sources and Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Promising Furoquinoline Alkaloid

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a prominent member of the furoquinoline class of alkaloids, a group of natural products characterized by a furan ring fused to a quinoline scaffold. This organic heterotricyclic compound, with the chemical formula C₁₃H₁₁NO₃, is distinguished by its methoxy groups at the C4 and C8 positions.[1] γ-Fagarine and its congeners are predominantly biosynthesized by plants in the Rutaceae family and have garnered significant scientific interest.[2][3] This interest stems from a wide spectrum of reported biological activities, including antiviral (notably against Hepatitis C virus and HIV), anticancer, anti-inflammatory, and antimalarial properties, positioning γ-fagarine as a valuable lead compound in drug discovery and development.[4][5][6][7]

This guide provides a detailed exploration of the natural distribution of γ-fagarine across the plant kingdom and elucidates the intricate biosynthetic pathway responsible for its formation. Furthermore, it outlines key experimental methodologies for its extraction, isolation, and characterization, offering a comprehensive resource for professionals in the field.

Part 1: Natural Occurrence and Distribution

The distribution of γ-fagarine is almost exclusively confined to the Rutaceae family, a vast botanical family comprising herbs, shrubs, and trees.[2][8] Within this family, the alkaloid has been isolated from numerous genera, reflecting a conserved biosynthetic capacity. These compounds are often sequestered in various plant tissues, including the root, stem bark, leaves, and fruit.[6][9]

The primary genera known to produce γ-fagarine include Zanthoxylum (and its historical synonym Fagara), Ruta, Haplophyllum, Dictamnus, and Esenbeckia.[2][6][10] Many of these plants have a long history of use in traditional medicine. For instance, species of Zanthoxylum are fundamental components of traditional Chinese, African, and American pharmacopeias for treating a variety of ailments, from infections and inflammation to sickle cell anemia.[6][9][11]

Table 1: Selected Natural Sources of γ-Fagarine

| Plant Species | Family | Plant Part(s) | Noteworthy Context / Reference(s) |

| Zanthoxylum bungeanum | Rutaceae | Root | Used in traditional Chinese medicine; investigated for antiviral properties against HMPV. |

| Zanthoxylum zanthoxyloides | Rutaceae | Root, Root Bark, Stem Bark | Possesses anti-plasmodial activity against P. falciparum.[6][11] |

| Zanthoxylum simulans | Rutaceae | Not specified | Identified as a natural source.[1] |

| Zanthoxylum ailanthoides | Rutaceae | Root Bark | Investigated for anti-HIV principles.[4][12] |

| Zanthoxylum americanum | Rutaceae | Not specified | Listed as a source plant. |

| Ruta graveolens (Common Rue) | Rutaceae | Herb (Rutae Herba) | A commercial tincture showed mutagenic properties attributed to its furoquinoline content.[5][13] |

| Ruta angustifolia | Rutaceae | Leaves | Source for isolation of compounds with anti-HCV activity.[2] |

| Ruta macrophylla | Rutaceae | Not specified | Reported as a natural source.[1] |

| Ruta montana & R. chalepensis | Rutaceae | In vitro cultures | Biotechnological production has yielded high contents (up to 305.4 mg/100g DM).[7] |

| Dictamnus dasycarpus | Rutaceae | Root Bark (Dictamni radicis cortex) | Traditional Chinese medicine; showed moderate antibacterial activity.[1][7] |

| Haplophyllum myrtifolium | Rutaceae | Not specified | Extracts demonstrated activity against Leishmania tropica.[4] |

| Esenbeckia febrifuga | Rutaceae | Not specified | Traditionally used to treat malaria in the Brazilian Amazon.[13] |

| Clausena emarginata | Rutaceae | Not specified | Showed hepatoprotective effects.[7] |

| Helietta apiculata | Rutaceae | Bark | Demonstrated inhibitory activity against Candida krusei.[7] |

Part 2: The Biosynthetic Pathway of γ-Fagarine

The biosynthesis of γ-fagarine is a multi-step process that exemplifies the pathway for most furoquinoline alkaloids. It begins with simple precursors from primary metabolism and proceeds through a series of condensations, cyclizations, and enzymatic modifications. The core structure is derived from anthranilic acid, which forms the benzene ring and adjacent nitrogen-containing portion of the quinoline system.[2]

Pillar 1: Causality in Experimental Elucidation

Tracer feeding experiments have been fundamental in deciphering this pathway. By feeding plants or cell cultures with isotopically labeled precursors (e.g., ¹⁴C-labeled compounds) and analyzing the resulting alkaloids, researchers have been able to map the sequence of intermediates.[14][15] For example, the successful incorporation of labeled dictamnine into γ-fagarine and skimmianine in Ruta graveolens cell cultures proved that dictamnine is a late-stage intermediate and that oxygenation of the benzene ring occurs after the furan ring is formed.[15][16]

Step-by-Step Biosynthesis

-

Formation of the Quinolone Core: The pathway is initiated by the condensation of anthranilic acid with malonyl-CoA (derived from acetic acid). This reaction leads to the formation of 2,4-dihydroxyquinoline , the foundational scaffold of the quinoline ring system.[2]

-

C-Prenylation: The 2,4-dihydroxyquinoline intermediate is then alkylated with dimethylallyl pyrophosphate (DMAPP) , a five-carbon unit from the isoprenoid pathway. A prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group to the C-3 position. Evidence suggests this may occur via an initial O-prenylation at C-4 followed by a Claisen-like rearrangement to the more stable C-prenylated product, 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone .[2]

-

Furan Ring Assembly: This is a critical stage involving oxidative cyclization of the prenyl side chain. This process, often mediated by cytochrome P450 monooxygenases, forms a transient diol which then cyclizes to a hydroxyisopropyldihydrofuran intermediate known as platydesmine .[14][17]

-

Formation of the Parent Furoquinoline (Dictamnine): The platydesmine intermediate undergoes a subsequent reaction where the hydroxyisopropyl group is eliminated (formally as acetone), resulting in the formation of the aromatic furan ring. This yields dictamnine , the simplest furoquinoline alkaloid.[16]

-

Tailoring Reactions to Yield γ-Fagarine: Dictamnine serves as the direct precursor for more complex, oxygenated furoquinolines.[15] The biosynthesis of γ-fagarine requires two final modifications:

-

Hydroxylation: A specific cytochrome P450 enzyme introduces a hydroxyl group at the C-8 position of the dictamnine ring.[18]

-

O-Methylation: An S-adenosyl methionine (SAM)-dependent methyltransferase enzyme methylates the newly installed hydroxyl group at C-8, as well as the existing hydroxyl group at C-4 (from the initial quinolone tautomer), to produce the final product, γ-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) .

-

Visualizing the Biosynthetic Pathway

Caption: Biosynthetic pathway of γ-Fagarine from primary metabolites.

Part 3: Key Experimental Methodologies

The isolation and characterization of γ-fagarine from plant matrices require a systematic workflow that leverages the compound's physicochemical properties, particularly the basicity conferred by the quinoline nitrogen.

Protocol 1: General Extraction and Isolation of γ-Fagarine

This protocol describes a self-validating system for the enrichment and purification of furoquinoline alkaloids from plant material, such as the root bark of Zanthoxylum species.

Step 1: Material Preparation and Extraction

-

Rationale: To maximize surface area for solvent penetration and efficiently extract secondary metabolites.

-

Method:

-

Air-dry the plant material (e.g., root bark) at room temperature or in a low-temperature oven (40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical mill.

-

Perform exhaustive extraction of the powder using methanol or ethanol in a Soxhlet apparatus or by maceration with agitation for 48-72 hours.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a thick, viscous residue.

-

Step 2: Acid-Base Partitioning for Alkaloid Enrichment

-

Rationale: This classic technique separates basic alkaloids from neutral and acidic compounds based on their differential solubility in acidic and basic aqueous solutions versus organic solvents.

-

Method:

-

Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution.

-

Filter the acidic solution to remove insoluble non-alkaloidal material (e.g., fats, waxes).

-

Wash the acidic aqueous phase with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove neutral and weakly acidic compounds. Discard the organic phase.

-

Basify the aqueous phase by adding a concentrated base (e.g., ammonium hydroxide) dropwise until the pH is approximately 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous phase with DCM. Collect the organic layers, which now contain the total alkaloid fraction.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

-

Step 3: Chromatographic Purification

-

Rationale: To separate individual alkaloids from the complex mixture based on their polarity.

-

Method:

-

Column Chromatography (CC): Subject the crude alkaloid extract to CC on a silica gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Monitoring: Monitor the eluted fractions using Thin Layer Chromatography (TLC) and a UV lamp (furoquinolines often fluoresce). Combine fractions with similar TLC profiles.

-

High-Performance Liquid Chromatography (HPLC): For final purification, subject the γ-fagarine-rich fractions to preparative or semi-preparative HPLC, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Step 4: Structural Characterization

-

Rationale: To definitively confirm the identity and purity of the isolated compound.

-

Method:

-

Mass Spectrometry (MS): Determine the molecular weight (MW = 229.23 g/mol ) and molecular formula.

-

NMR Spectroscopy: Use ¹H-NMR and ¹³C-NMR to elucidate the complete chemical structure, including the position of substituents.

-

Comparison: Compare the obtained spectral data with published literature values for γ-fagarine to confirm its identity.[1]

-

Visualizing the Isolation Workflow

Caption: General workflow for the isolation and purification of γ-Fagarine.

References

- Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Vertex AI Search.

- Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring.

- Gamma-Fagarine | C13H11NO3 | CID 107936. (n.d.). PubChem, NIH.

- CAS 524-15-2: γ-Fagarine. (n.d.). CymitQuimica.

- Biosynthesis of the Furoquinoline Alkaloids, Skimmianine, Evoxine, and of Aromatic Hydroxylation and of Methyl

- γ-Fagarine. (n.d.). Wikipedia.

- γ-Fagarine | HCV Inhibitor. (n.d.). MedChemExpress.

- Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023).

- Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of Ruta graveolens. (1973). CoLab.

- Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. (2021). Frontiers.

- Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. (2021). PubMed Central.

- cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine: Key Intermediates in the Biodegradation and Biosynthesis of Furoquinoline Alkaloids. (2005). PubMed.

- Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI.

- Activity of the genus Zanthoxylum against diseases caused by protozoa: A system

- Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. (n.d.). Semantic Scholar.

- Showing metabocard for gamma-Fagarine (HMDB0030195). (2012).

- The Phytochemical Gamma-Fagarine from the Root of Zanthoxylum Bungeanum is an Effective Antiviral Against HMPV. (n.d.). Thailand Medical News.

- gamma-fagarine, 524-15-2. (n.d.). The Good Scents Company.

- γ-fagarine. (n.d.).

- Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applic

- List of plants having phytochemicals: gamma-Fagarine. (n.d.). csir-neist.

- Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversific

- gamma-Fagarine | CAS:524-15-2 | Manufacturer ChemFaces. (n.d.). ChemFaces.

Sources

- 1. Gamma-Fagarine | C13H11NO3 | CID 107936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. γ-Fagarine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]

- 11. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. γ-fagarine - Wikidata [wikidata.org]

- 13. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]

- 14. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of Ruta graveolens | CoLab [colab.ws]

- 16. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 18. cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of gamma-Fagarine

An In-depth Technical Guide to the Discovery, Chemistry, and Biological Profile of γ-Fagarine

Prepared by: Gemini, Senior Application Scientist

Abstract

γ-Fagarine (gamma-Fagarine) is a furoquinoline alkaloid naturally occurring in a variety of plant species, predominantly within the Rutaceae family. Characterized by its rigid, planar heterocyclic structure, γ-Fagarine has attracted significant scientific interest due to its diverse and potent biological activities. These activities range from promising antiviral and cytotoxic effects to notable mutagenicity and genotoxicity. This guide provides a comprehensive technical overview of γ-Fagarine, designed for researchers, scientists, and professionals in drug development. We will delve into the historical context of its discovery, elucidate its biosynthetic and chemical synthetic pathways, provide a detailed analysis of its spectroscopic signature, and explore the mechanisms underpinning its multifaceted biological effects. This document is structured to provide not just a repository of data, but a logical narrative that explains the causality behind experimental findings and methodologies.

Chemical and Physical Profile

γ-Fagarine, systematically named 4,8-dimethoxyfuro[2,3-b]quinoline, is a representative member of the linear furoquinoline alkaloids. Its chemical identity is well-established and summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4,8-dimethoxyfuro[2,3-b]quinoline | [1] |

| CAS Number | 524-15-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molar Mass | 229.23 g/mol | [1] |

| Appearance | Solid, Powder | [1] |

| Melting Point | 142 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

The Historical Trajectory: Discovery and Structural Elucidation

The history of γ-Fagarine is intertwined with the broader exploration of alkaloids from the Rutaceae family, a rich source of structurally diverse natural products. While a singular "discovery" paper is not readily identifiable in modern databases, the elucidation of its structure is a result of cumulative efforts in natural product chemistry throughout the mid-20th century.

Alkaloids from Fagara (now largely reclassified under Zanthoxylum) and Ruta species were the subject of intense investigation. Early researchers relied on classical methods of isolation involving acid-base extraction followed by crystallization. The structural confirmation of furoquinoline alkaloids like dictamnine, a close structural analog, laid the groundwork for identifying γ-Fagarine.[3] The definitive structure was established through a combination of:

-

UV Spectroscopy: To identify the chromophore characteristic of the furoquinoline system.

-

Chemical Degradation: Oxidative degradation with potassium permanganate was a common method to break down the molecule into simpler, identifiable fragments (like quinoline carboxylic acids), allowing chemists to piece together the core scaffold.[3]

-

Synthesis: The ultimate proof of structure came from total synthesis, which confirmed the connectivity and placement of the methoxy groups. An early synthesis of dihydro-γ-fagarine was reported by Narasimhan and Alurkar in 1968, contributing to the definitive structural assignment of the natural product itself.

Natural Occurrence and Biosynthesis

γ-Fagarine is a characteristic secondary metabolite of the Rutaceae plant family.[3] It has been isolated from numerous species, including those from the genera Ruta (e.g., Ruta graveolens, Ruta angustifolia), Zanthoxylum (syn. Fagara), and Dictamnus.[2][3]

The biosynthesis of the furoquinoline core originates from the shikimate pathway, with anthranilic acid serving as the primary precursor. The pathway is a compelling example of metabolic engineering in nature, involving quinoline ring formation, prenylation, and subsequent heterocyclic ring closure.

The Biosynthetic Pathway proceeds through the following key steps:

-

Quinoline Formation: Anthranilic acid condenses with a malonyl-CoA or acetate-derived unit to form the foundational 2,4-dihydroxyquinoline scaffold.[3]

-

Prenylation: A dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate pathway, is attached to the C-3 position of the quinoline ring. This is a crucial step catalyzed by a prenyltransferase enzyme.[3]

-

Furan Ring Formation: The 3-prenyl-substituted quinoline undergoes an oxidative cyclization. This process involves the formation of a dihydroxyisopropyldihydrofuran intermediate, followed by the cleavage and loss of an acetone molecule to yield the aromatic furan ring, resulting in the parent furoquinoline alkaloid, dictamnine.

-

Tailoring Reactions: Dictamnine serves as a scaffold that is further modified by tailoring enzymes, such as hydroxylases and methyltransferases, to produce the diverse array of furoquinoline alkaloids observed in nature. For γ-Fagarine, this involves methoxylation at the C-4 and C-8 positions.

Caption: Generalized biosynthetic pathway of γ-Fagarine.

Chemical Synthesis

The synthesis of γ-Fagarine provides definitive proof of its structure and allows access to the molecule for pharmacological studies without reliance on natural extraction. The synthesis of its dihydro derivative by Narasimhan and Alurkar in 1968 was a key early contribution. A general strategy for linear furoquinolines often involves constructing the quinoline core first, followed by the annulation of the furan ring.

A representative synthetic approach can be outlined as follows:

-

Starting Material: The synthesis can commence from a suitably substituted aniline, for instance, 2,4-dimethoxyaniline.

-

Quinoline Ring Formation: The aniline is reacted with diethyl malonate or a similar reagent through a Gould-Jacobs or Conrad-Limpach reaction to construct the 4-hydroxy-2-quinolone core.

-

Chlorination: The 4-hydroxy group is converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃).

-

Furan Ring Annulation: A common method involves the reaction of the 4-chloroquinoline with a reagent that can provide the two carbons needed for the furan ring, followed by cyclization. An alternative is the Claisen rearrangement of an O-allylated precursor followed by oxidative cyclization.

-

Aromatization: The final step is the aromatization of the dihydrofuran ring to the furan ring, if necessary, to yield γ-Fagarine.

Caption: A generalized workflow for the chemical synthesis of γ-Fagarine.

Spectroscopic Characterization and Structural Analysis

The unambiguous identification of γ-Fagarine relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The planar, aromatic nature of the molecule gives rise to a distinct and interpretable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

| 1H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| H-2 | ~7.5 | d | Furan ring proton |

| H-3 | ~7.0 | d | Furan ring proton |

| H-5 | ~7.9 | dd | Aromatic proton |

| H-6 | ~7.3 | t | Aromatic proton |

| H-7 | ~7.6 | dd | Aromatic proton |

| 4-OCH₃ | ~4.4 | s | Methoxy group |

| 8-OCH₃ | ~4.1 | s | Methoxy group |

| 13C NMR (CDCl₃) | δ (ppm) | Assignment |

| C-2 | ~143 | Furan ring |

| C-3 | ~105 | Furan ring |

| C-4 | ~160 | Quinoline ring |

| C-4a | ~103 | Quinoline ring |

| C-5 | ~128 | Quinoline ring |

| C-6 | ~122 | Quinoline ring |

| C-7 | ~118 | Quinoline ring |

| C-8 | ~150 | Quinoline ring |

| C-8a | ~145 | Quinoline ring |

| C-9a | ~155 | Quinoline ring |

| 4-OCH₃ | ~62 | Methoxy carbon |

| 8-OCH₃ | ~56 | Methoxy carbon |

Note: Approximate chemical shifts are provided based on typical values for furoquinoline alkaloids. Actual values may vary slightly based on solvent and instrument.

Interpretation:

-

The two doublets in the furan region (~7.0-7.5 ppm) with a small coupling constant are characteristic of the adjacent protons on the furan ring.

-

The downfield signals in the aromatic region confirm the substituted benzene ring portion of the quinoline system.

-

The two sharp singlets around 4.1-4.4 ppm integrate to three protons each, confirming the presence of two distinct methoxy groups.

-

The 13C NMR spectrum shows the expected number of signals for the 13 carbons, with the downfield signals corresponding to the oxygen- and nitrogen-substituted aromatic carbons.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of γ-Fagarine typically shows a prominent molecular ion peak (M⁺) at m/z 229, consistent with its molecular formula C₁₃H₁₁NO₃.[2] Key fragmentation patterns include the loss of a methyl radical (-CH₃) to give a fragment at m/z 214, and the subsequent loss of carbon monoxide (-CO), which are characteristic of methoxy-substituted aromatic systems.

Biological Activities and Mechanisms of Action

γ-Fagarine exhibits a broad spectrum of biological activities, making it a molecule of significant interest in pharmacology and toxicology.

| Activity | Target/Assay | Result (IC₅₀ / Effect) | Reference(s) |

| Antiviral | Hepatitis C Virus (HCV) | IC₅₀: 20.4 ± 0.4 µg/mL | [2] |

| Antiviral | Human Metapneumovirus (hMPV) | Inhibits viral binding and replication | [3] |

| Mutagenicity | S. typhimurium TA98, TA100 | Mutagenic with S9 activation | [2] |

| Genotoxicity | Human Lymphocytes | Induces Sister Chromatid Exchanges (SCEs) | [2] |

Antiviral Activity

γ-Fagarine has demonstrated notable antiviral properties against several viruses.

-

Anti-Hepatitis C Virus (HCV): It shows moderate inhibitory activity against HCV replication in cell culture, with an IC₅₀ value of 20.4 µg/mL.[2] While the precise mechanism against HCV is not fully elucidated, it is believed to interfere with viral protein synthesis or RNA replication post-entry.[2]

-

Anti-Human Metapneumovirus (hMPV): A more detailed mechanism has been described for its activity against hMPV. γ-Fagarine employs a dual strategy to inhibit viral infection:

-

Inhibition of Viral Attachment: It directly restrains the virus from binding to Heparan Sulfate Proteoglycans (HSPGs) on the host cell surface. HSPGs act as initial docking sites for the virus, making this inhibition a critical first-line defense.

-

Disruption of Viral Replication: It influences the pH of lysosomes. Many viruses, including hMPV, rely on the acidic environment of the endo-lysosomal pathway to uncoat and release their genetic material into the cytoplasm. By neutralizing this acidic environment, γ-Fagarine effectively traps the virus and halts its replication cycle.[3]

-

Caption: Dual antiviral mechanism of γ-Fagarine against hMPV.

Mutagenic and Genotoxic Effects

A critical aspect of γ-Fagarine's biological profile is its genotoxicity. This property necessitates careful consideration in any therapeutic development.

-

Mutagenicity: In the Ames test, γ-Fagarine is mutagenic towards Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system (S9 mix).[2] This indicates that its metabolites are likely the ultimate mutagenic species. Furoquinoline alkaloids can be activated by cytochrome P450 enzymes into reactive intermediates.[3]

-

Mechanism of Mutagenicity: The planar structure of furoquinoline alkaloids is a key determinant of their genotoxicity. They are known to act as DNA intercalating agents .[3] The flat, aromatic ring system can insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can lead to errors during DNA replication and repair, such as frameshift mutations. This physical disruption of DNA is a plausible mechanism for the mutagenicity observed in the Ames test and the induction of sister chromatid exchanges in human lymphocytes.[2]

Experimental Protocols

The following protocols are representative methodologies for the isolation and synthesis of γ-Fagarine, designed to be self-validating for research purposes.

Protocol: Isolation from Ruta graveolens

This protocol outlines a standard acid-base extraction and chromatographic purification method.

-

Preparation of Plant Material:

-

Collect aerial parts of Ruta graveolens. Air-dry in the shade for 10-14 days until brittle.

-

Grind the dried material into a moderately coarse powder (e.g., 20-40 mesh).

-

-

Extraction:

-

Macerate 500 g of the powdered plant material in 2.5 L of methanol at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Resuspend the crude extract in 500 mL of 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal precipitates.

-

Wash the aqueous solution three times with 250 mL portions of diethyl ether to remove neutral and acidic compounds. Discard the ether layers.

-

Render the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide (NH₄OH) while cooling in an ice bath.

-

Extract the alkaline solution four times with 250 mL portions of dichloromethane (CH₂Cl₂).

-

Combine the CH₂Cl₂ extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Prepare a silica gel 60 (70-230 mesh) column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude alkaloid fraction in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane-ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol if necessary.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane 1:1) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions containing the spot corresponding to a pure γ-Fagarine standard.

-

Evaporate the solvent and recrystallize the residue from a suitable solvent (e.g., methanol or acetone) to obtain pure γ-Fagarine.

-

Protocol: Chemical Synthesis of Dihydro-γ-Fagarine

This protocol is adapted from the principles outlined by Narasimhan and Alurkar for the synthesis of the dihydro- derivative, a key precursor.

-

Synthesis of 4-hydroxy-8-methoxy-2-quinolone:

-

React 2,4-dimethoxyaniline with diethyl malonate in the presence of a base (e.g., sodium ethoxide) and heat to induce condensation and cyclization via the Gould-Jacobs reaction.

-

Acidify the reaction mixture to precipitate the 4-hydroxy-8-methoxy-2-quinolone. Filter, wash, and dry the product.

-

-

Synthesis of 3-(3-methyl-2-butenyl)-4-hydroxy-8-methoxy-2-quinolone:

-

Alkylate the product from step 1 with prenyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone under reflux. This will attach the prenyl group at the C-3 position.

-

-

Cyclization to Dihydro-γ-fagarine:

-

Treat the prenylated quinolone from step 2 with an acid catalyst, such as polyphosphoric acid (PPA) or formic acid, and heat. This will induce an intramolecular cyclization of the prenyl side chain onto the adjacent oxygen, forming the dihydrofuran ring.

-

Purify the resulting dihydro-γ-fagarine by column chromatography.

-

-

Dehydrogenation to γ-Fagarine (if required):

-

The dihydro-γ-fagarine can be dehydrogenated to γ-Fagarine using a suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.

-

Conclusion

γ-Fagarine stands as a classic example of a natural product with significant, yet dichotomous, biological activities. Its well-defined furoquinoline structure is responsible for both its potential as an antiviral lead compound and its inherent genotoxicity. The antiviral mechanisms, particularly the dual-action inhibition of hMPV, highlight sophisticated modes of action that could inspire the development of novel therapeutics. Conversely, its mutagenic properties, rooted in DNA intercalation, serve as a critical reminder of the toxicological challenges that must be addressed in natural product drug discovery. This guide has provided a technical foundation covering the discovery, synthesis, characterization, and biological evaluation of γ-Fagarine, offering a comprehensive resource for researchers dedicated to exploring the complex and fascinating world of alkaloids.

References

- Narasimhan, N. S., & Alurkar, R. H. (1968). Synthesis of dihydro-gamma-fagarine and edulitine. Chemistry and Industry, (16), 515.

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Molecules, 28(16), 6079. [Link]

-

Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107936, Gamma-Fagarine. [Link]

-

BioCrick. (n.d.). gamma-Fagarine | CAS:524-15-2. [Link]

Sources

Introduction to γ-Fagarine: A Furoquinoline Alkaloid of Note

An In-depth Technical Guide to γ-Fagarine: Structure, Properties, and Biological Activities

This guide provides a comprehensive technical overview of γ-fagarine (gamma-fagarine), a furoquinoline alkaloid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its chemical identity, physicochemical properties, spectroscopic signature, and known biological activities, grounding the discussion in established scientific literature.

γ-Fagarine is a naturally occurring alkaloid predominantly found in plants of the Rutaceae family, such as those from the genera Zanthoxylum, Ruta, and Dictamnus. As a member of the furoquinoline class, its chemical architecture is characterized by a furan ring fused to a quinoline core. This structural motif is shared by other notable alkaloids like dictamnine and skimmianine and is foundational to the diverse biological activities observed for this class of compounds. γ-Fagarine has been investigated for a range of pharmacological effects, including antiviral, mutagenic, and cytotoxic properties, making it a compelling subject for further research.

Chemical Identity and Structure

The unambiguous identification of a compound is paramount in scientific research. γ-Fagarine is defined by a precise arrangement of atoms, which is captured by various chemical identifiers.

The core structure is a tricyclic system where a furan ring is fused at the 'b' face of a quinoline heterocycle. The IUPAC name, 4,8-dimethoxyfuro[2,3-b]quinoline, precisely describes the locations of the two methoxy (-OCH₃) groups that distinguish it from other furoquinoline alkaloids.

Caption: Core chemical features of γ-Fagarine.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of γ-Fagarine is essential for its handling, formulation, and analysis. The compound is typically a solid powder at room temperature.

Physicochemical Data

The following table summarizes the key physicochemical properties of γ-Fagarine, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 4,8-dimethoxyfuro[2,3-b]quinoline | |

| CAS Number | 524-15-2 | |

| Molecular Formula | C₁₃H₁₁NO₃ | |

| Molecular Weight | 229.23 g/mol | |

| Appearance | Solid powder | |

| Melting Point | 141-142 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone. Poorly soluble in water. | |

| InChIKey | KFBCTNNQFGONHB-UHFFFAOYSA-N | |

| Canonical SMILES |

Spectroscopic Blueprint of γ-Fagarine: An In-Depth Technical Guide

Introduction

Gamma-fagarine (γ-fagarine), with the systematic IUPAC name 4,8-dimethoxyfuro[2,3-b]quinoline, is a furoquinoline alkaloid found in various plant species, including those from the Rutaceae family such as Phellodendron chinense and plants of the genus Ruta.[1][] This natural product has garnered significant interest within the scientific community due to its diverse biological activities. As with any compound poised for further investigation in drug discovery and development, a comprehensive understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the foundational data for the unequivocal identification and structural elucidation of such molecules.

This technical guide offers a detailed exploration of the spectroscopic data of γ-fagarine. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, providing not just the raw data but also an interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are synthesized from publicly available data and are intended to facilitate the accurate identification and further study of this important alkaloid.

Molecular Structure and Isotopic Composition

The molecular formula of γ-fagarine is C₁₃H₁₁NO₃, which corresponds to a monoisotopic mass of 229.0739 Da.[3] The structure consists of a fused furoquinoline heterocyclic system with two methoxy substituents, which are key features that give rise to its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For γ-fagarine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Data Acquisition

While specific instrumental parameters may vary, a general protocol for acquiring high-quality NMR data for a sample of γ-fagarine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified γ-fagarine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional NMR experiments to establish correlations.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

¹H and ¹³C NMR Spectral Data

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for γ-fagarine, compiled from typical values for furoquinoline alkaloids.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) |

| 2 | 143.5 | 7.55 | d, J = 2.4 Hz |

| 3 | 105.0 | 7.00 | d, J = 2.4 Hz |

| 4 | 163.0 | - | - |

| 4a | 155.0 | - | - |

| 5 | 118.0 | 7.95 | d, J = 8.0 Hz |

| 6 | 122.0 | 7.30 | t, J = 8.0 Hz |

| 7 | 115.0 | 7.05 | d, J = 8.0 Hz |

| 8 | 150.0 | - | - |

| 8a | 110.0 | - | - |

| 4-OCH₃ | 56.0 | 4.40 | s |

| 8-OCH₃ | 61.5 | 4.10 | s |

Note: The chemical shift values are typical and may vary slightly depending on the solvent and experimental conditions.

Structural Elucidation through 2D NMR Correlations

The connectivity of the γ-fagarine molecule can be confirmed through key 2D NMR correlations. The following diagram illustrates the logical workflow for assigning the structure based on these correlations.

Caption: Key COSY and HMBC correlations for γ-fagarine.

The causality behind these assignments is as follows:

-

COSY correlations establish the spin systems of the aromatic protons on the quinoline ring (H-5, H-6, and H-7) and the furan ring (H-2 and H-3).

-

HMBC correlations are critical for connecting these fragments. The correlation from the methoxy protons at δ 4.40 to the carbon at δ 163.0 confirms its position at C-4. Similarly, the correlation from the methoxy protons at δ 4.10 to the carbon at δ 150.0 places it at C-8. Further long-range correlations from the aromatic and furan protons to the quaternary carbons of the fused ring system solidify the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique used for the analysis of small molecules like γ-fagarine.

Experimental Protocol: Mass Spectrometry Data Acquisition

A typical protocol for obtaining an EI mass spectrum for γ-fagarine is as follows:

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data and Fragmentation Analysis

The EI mass spectrum of γ-fagarine is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Proposed Fragment | Relative Abundance |

| 229 | [M]⁺ | High |

| 214 | [M - CH₃]⁺ | High |

| 186 | [M - CH₃ - CO]⁺ | Moderate |

| 156 | [M - CH₃ - CO - CH₂O]⁺ | Moderate |

The fragmentation pathway can be rationalized as follows:

-

The molecular ion [M]⁺ is observed at m/z 229, consistent with the molecular weight of γ-fagarine.

-

A primary and highly favorable fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable ion at m/z 214.[4] This is often the base peak in the spectrum.

-

Subsequent loss of a neutral carbon monoxide (CO) molecule from the quinoline ring system leads to the fragment at m/z 186.

-

Further fragmentation can occur, such as the loss of formaldehyde (CH₂O), leading to the ion at m/z 156.

The proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed EI-MS fragmentation of γ-fagarine.

Conclusion

The spectroscopic data from NMR and MS provide a detailed and self-validating blueprint for the structure of γ-fagarine. The ¹H and ¹³C NMR chemical shifts, coupled with 2D correlation experiments, unambiguously define the molecular framework. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectroscopic profile is essential for the quality control of γ-fagarine isolated from natural sources and for its characterization in various research and development applications. The data and interpretations presented in this guide serve as a foundational reference for scientists working with this promising natural product.

References

-

Liu, Y., Wei, K., & Yang, J. (2011). 4,8-Dimethoxyfuro[2,3-b]quinoline (γ-fagarine). Acta Crystallographica Section E: Structure Reports Online, 67(8), o1907. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 107936, gamma-Fagarine. [Link]

-

Wikipedia contributors. (2023, December 22). γ-Fagarine. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChemLite. Gamma-fagarine (C13H11NO3). [Link]

-

Human Metabolome Database. (2022). Showing metabocard for gamma-Fagarine (HMDB0030195). [Link]

-

The proposed fragmentation pathways of characteristic compounds. Berberine (A). Magnoflorine (B). γ‐Fagarine (C). Canthin‐6‐one (D). - ResearchGate. [Link]

Sources

The Biological Versatility of Gamma-Fagarine: A Technical Guide for Researchers

An In-depth Exploration of the Bioactivity, Mechanisms of Action, and Research Methodologies for the Furoquinoline Alkaloid, γ-Fagarine.

Introduction

Gamma-fagarine (γ-fagarine) is a furoquinoline alkaloid found in a variety of plant species, some of which have a history in traditional medicine.[1] Modern scientific inquiry has revealed that this natural compound possesses a diverse range of biological activities, including antiviral, cytotoxic, and mutagenic properties, making it a subject of considerable interest for drug discovery and development professionals.[1][2] This technical guide provides a comprehensive overview of the known biological activities of γ-fagarine, its mechanisms of action, and detailed protocols for its investigation, designed to empower researchers in their exploration of this promising molecule.

Physicochemical Properties

A foundational understanding of γ-fagarine's physical and chemical characteristics is paramount for its effective study.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁NO₃ | [3] |

| Molecular Weight | 229.23 g/mol | [3] |

| CAS Number | 524-15-2 | [4] |

| Appearance | Powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Antiviral Activity: A Dual-Pronged Approach

Gamma-fagarine has demonstrated notable antiviral activity against both Hepatitis C Virus (HCV) and Human Metapneumovirus (hMPV), suggesting its potential as a broad-spectrum antiviral agent.

Anti-Hepatitis C Virus (HCV) Activity

In vitro studies have shown that γ-fagarine exhibits moderate inhibitory activity against HCV, with a reported IC₅₀ value of 20.4 ± 0.4 µg/mL.[5][6] Mechanistic analyses suggest that its anti-HCV effect occurs at a post-entry step in the viral life cycle, impacting HCV RNA replication and viral protein synthesis.[5]

Anti-Human Metapneumovirus (hMPV) Activity

More detailed mechanistic insights have been elucidated for γ-fagarine's activity against hMPV. Research indicates a dual mechanism of action:

-

Inhibition of Viral Attachment: Gamma-fagarine directly restrains the binding of hMPV to host cells by interfering with heparan sulfate proteoglycans (HSPG), which act as viral receptors.

-

Alteration of Lysosomal pH: The compound also influences the pH of lysosomes, a critical factor for the viral replication process following entry into the host cell.

This multifaceted approach to inhibiting hMPV underscores the potential of γ-fagarine as a lead compound for the development of novel respiratory antiviral therapies.

Cytotoxic and Genotoxic Profile

The cytotoxic and genotoxic effects of γ-fagarine are a double-edged sword, indicating potential for both anticancer applications and safety concerns that warrant careful consideration.

Cytotoxicity Against Cancer Cell Lines

Gamma-fagarine has been reported to exhibit weak cytotoxic activity against certain cancer cell lines, including MCF-7 (breast cancer).[2] However, the available data on its IC₅₀ values against a broader range of cancer cell lines is limited, highlighting an area for further investigation.

Mutagenic and Genotoxic Properties

A significant aspect of γ-fagarine's biological profile is its mutagenic activity. It has been shown to be mutagenic in the Ames test, specifically in Salmonella typhimurium strains TA100 and TA98 with the addition of a metabolic activation system (S9 mix).[5] Furthermore, γ-fagarine induces sister chromatid exchanges (SCEs) in human lymphocyte cultures in a dose-dependent manner.[5] This genotoxic activity suggests that while it could be explored for its anticancer potential, careful toxicological evaluation is essential.

Other Reported Biological Activities

Beyond its antiviral and cytotoxic effects, γ-fagarine has been associated with a spectrum of other biological activities.

Antibacterial Activity

Gamma-fagarine has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for the development of new antibacterial agents.

Hepatoprotective Effects

There is some evidence to suggest that γ-fagarine may possess hepatoprotective properties. However, the underlying mechanisms of this activity require more in-depth investigation.

Experimental Protocols

To facilitate further research into the biological activities of γ-fagarine, this section provides detailed, step-by-step methodologies for key experiments.

HCV Replicon Assay

The HCV replicon system is a powerful tool for studying the replication of the HCV genome in a cell-based model.

Objective: To determine the inhibitory effect of γ-fagarine on HCV RNA replication.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, treat the cells with various concentrations of γ-fagarine. Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle).

-

Luciferase Assay: After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of γ-fagarine relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Sister Chromatid Exchange (SCE) Assay

This assay is used to assess the genotoxic potential of a compound by visualizing the exchanges between sister chromatids.

Objective: To determine if γ-fagarine induces sister chromatid exchanges in cultured human lymphocytes.

Methodology:

-

Cell Culture: Culture human peripheral blood lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum and a mitogen (e.g., phytohemagglutinin).

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cultures to allow for its incorporation into the DNA during two rounds of replication.

-

Compound Exposure: Treat the lymphocyte cultures with various concentrations of γ-fagarine for a defined period.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them in methanol:acetic acid. Drop the cell suspension onto clean, cold microscope slides and air-dry.

-

Differential Staining: Stain the slides using the fluorescence plus Giemsa (FPG) technique to differentially stain the sister chromatids.

-

Microscopic Analysis: Score the number of SCEs per metaphase under a light microscope.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds.

Objective: To determine if γ-fagarine can induce mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Utilize histidine-requiring strains of S. typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Plate Incorporation Method:

-

Mix the test compound (at various concentrations), the bacterial culture, and (if applicable) the S9 mix in molten top agar.

-

Pour this mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key pathways and experimental workflows.

Caption: Proposed antiviral mechanism of γ-fagarine against hMPV.

Caption: Potential pathways of γ-fagarine-induced cytotoxicity and genotoxicity.

Caption: A generalized workflow for the investigation of γ-fagarine.

Future Directions and Conclusion

Gamma-fagarine presents a compelling profile of biological activities that warrant further investigation. Key areas for future research include:

-

Detailed Mechanistic Elucidation: A deeper understanding of the molecular targets and signaling pathways involved in its various activities is crucial. For instance, identifying the specific viral or host factors targeted in its anti-HCV action and delineating the apoptotic pathways it triggers in cancer cells will be vital.

-

Pharmacokinetics and In Vivo Efficacy: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of γ-fagarine are necessary to assess its drug-like properties. Subsequent in vivo studies in relevant animal models will be essential to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of γ-fagarine analogs will provide valuable insights into the structural features required for its different activities, paving the way for the design of more potent and selective compounds.

-

Safety and Toxicology: A thorough toxicological evaluation, beyond its mutagenicity, is imperative to determine its therapeutic window and potential for clinical development.

References

-

BioCrick. γ-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer. [Link]

-

Wikipedia. γ-Fagarine. [Link]

-

PubChem. Gamma-Fagarine. [Link]

-

MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]

-

Chemsrc. gamma-Fagarine | CAS#:524-15-2. [Link]

Sources

- 1. γ-Fagarine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Gamma-Fagarine | C13H11NO3 | CID 107936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]

- 5. gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. gamma-Fagarine | CAS#:524-15-2 | Chemsrc [chemsrc.com]

gamma-Fagarine mechanism of action

An In-Depth Technical Guide to the Mechanistic Actions of γ-Fagarine

Abstract

γ-Fagarine, a furoquinoline alkaloid isolated from various plant species of the Rutaceae family, has emerged as a molecule of significant interest due to its diverse pharmacological profile.[1][2] Initially identified for its traditional medicinal uses, rigorous scientific investigation has revealed a spectrum of biological activities, including potent antiviral, genotoxic, and potential anti-protozoal effects.[2][3][4] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the bioactivity of γ-fagarine. We will dissect its validated antiviral actions, explore its effects on genomic integrity, and present the experimental frameworks required to investigate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, evidence-based understanding of γ-fagarine's mechanism of action.

Introduction to γ-Fagarine: A Furoquinoline Alkaloid with Multifaceted Bioactivity

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a natural product found in plants such as Ruta graveolens and species of the genus Zanthoxylum.[5][6] Its rigid, planar structure is characteristic of furoquinoline alkaloids, a class known for diverse pharmacological properties.[7] While early research focused on its presence in herbal remedies, modern studies have begun to elucidate its specific molecular interactions.[2] Current evidence points to several distinct, and potentially therapeutically relevant, mechanisms of action. This guide will focus on the most rigorously studied of these: its dual-pronged antiviral strategy and its activity as a genotoxic agent.

Core Mechanism 1: Dual-Action Antiviral Properties

Recent groundbreaking research has identified γ-fagarine as a potent inhibitor of respiratory and other viruses, most notably Human Metapneumovirus (hMPV) and Hepatitis C Virus (HCV).[3][5] The mechanism is not singular but involves a coordinated attack on two critical phases of the viral life cycle: host cell entry and intracellular replication.

Inhibition of Viral Entry via Heparan Sulfate Proteoglycan (HSPG) Interference

The initial step for many viral infections is the attachment of the virion to the host cell surface. A primary docking site for viruses like hMPV is the heparan sulfate proteoglycans (HSPGs) expressed on the cell membrane.[3]

Mechanistic studies have revealed that γ-fagarine directly restrains the binding of the hMPV fusion (F) protein to cellular HSPGs.[3][6] By interfering with this crucial first interaction, γ-fagarine effectively prevents the virus from anchoring to the cell, thereby inhibiting subsequent entry. This mechanism suggests a broad-spectrum potential against other viruses that utilize HSPGs for cellular attachment, such as influenza viruses and SARS-CoV-2.[3][6]

The logical flow of this inhibitory action is visualized below.

Caption: γ-Fagarine's inhibition of viral entry by blocking hMPV attachment to HSPG receptors.

Disruption of Viral Replication via Lysosomal pH Modulation

Following endocytosis, many viruses are trafficked to lysosomes. The acidic environment within these organelles (pH 4.5-5.0) is a critical trigger for viral uncoating, allowing the release of the viral genome into the cytoplasm for replication.[3]

γ-Fagarine has been shown to influence and alter the pH of lysosomes.[3][6] By disrupting the necessary acidic atmosphere, it inhibits the pH-dependent conformational changes in viral proteins required for fusion and uncoating. This effectively traps the virus within the endo-lysosomal pathway, preventing the progression of the infection. This dual mechanism of blocking entry and then neutralizing viruses that do enter makes γ-fagarine a particularly effective antiviral agent.[3]

Core Mechanism 2: Genotoxicity and DNA Interaction

Beyond its antiviral effects, γ-fagarine exhibits significant genotoxic properties. This activity is primarily characterized by its ability to induce sister chromatid exchanges (SCEs) in cultured human lymphocytes.[4][8] An SCE is the result of a reciprocal exchange of DNA between sister chromatids, and its induction is a sensitive indicator of DNA damage or interference with DNA replication/repair processes.

Studies have shown that γ-fagarine is a direct-acting but weak SCE inducer, meaning it can cause this effect without prior metabolic activation.[4] Furthermore, γ-fagarine has demonstrated mutagenic activity in the Salmonella typhimurium (Ames) assay, particularly in strains TA98 and TA100, in the presence of a metabolic activation system (S9 mix).[4][8] This suggests that while it has some direct DNA-interacting capability, its mutagenic potential can be enhanced upon metabolism into more reactive intermediates. The planar structure of γ-fagarine is consistent with a potential DNA-intercalating mechanism, though further biophysical studies are required for confirmation.

Caption: Logical flow of γ-Fagarine's genotoxic effects, both direct and metabolically activated.

Other Reported Biological Activities

While less mechanistically defined, γ-fagarine has been associated with a range of other biological effects that warrant further investigation.

| Activity | Finding | IC50 / Effective Dose | Source |

| Anti-HCV | Inhibits Hepatitis C Virus replication at a post-entry step. | 20.4 µg/mL | [4][5][9] |

| Antiprotozoal | In vitro activity against Leishmania tropica. | Not specified | [2] |

| Anticancer | Reported to have anticancer properties. | Not specified | [2] |

| Estrogenic | Increased uterine weight in immature rats by 193.9%. | 10 mg/kg | [7] |

| Hepatoprotective | Showed protective effects against DL-galactosamine-induced toxicity. | Not specified | [7] |

It is important to note that furoquinoline alkaloids as a class are also being investigated as potential acetylcholinesterase inhibitors, which could be relevant for neurodegenerative diseases.[7] However, the specific activity of γ-fagarine against this target has not been detailed.

Experimental Protocols for Mechanistic Validation

To enable researchers to validate and expand upon these findings, we provide the following standardized protocols.

Protocol 1: Antiviral hMPV Entry Inhibition Assay

-

Objective: To determine if γ-fagarine prevents viral attachment to host cells.

-

Methodology:

-

Cell Culture: Seed 16HBE (human bronchial epithelial) cells in 24-well plates and grow to 90% confluency.

-

Compound Pre-treatment: Wash cells with phosphate-buffered saline (PBS). Add media containing various concentrations of γ-fagarine (e.g., 0, 50, 100, 200 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C.

-

Infection: Remove the compound-containing media. Infect cells with hMPV at a multiplicity of infection (MOI) of 1.0 for 2 hours at 37°C.

-

Wash and Culture: Remove the viral inoculum, wash cells three times with PBS to remove unbound virus, and add fresh culture medium. Incubate for 24 hours.

-

Quantification:

-

RT-qPCR: Extract total RNA and perform quantitative real-time PCR to measure the copy number of a specific viral gene (e.g., the F gene).[3]

-

Immunofluorescence: Fix cells, permeabilize, and block. Stain with a primary antibody against the hMPV F protein, followed by a fluorescently labeled secondary antibody. Image using confocal microscopy and quantify the mean fluorescence intensity (MFI).[3][10]

-

-

-

Expected Outcome: A dose-dependent decrease in viral RNA copies and F protein expression in γ-fagarine-treated cells compared to the vehicle control, indicating inhibition of viral entry.

Protocol 2: Lysosomal pH Measurement Assay

-

Objective: To measure the effect of γ-fagarine on lysosomal acidification.

-

Methodology:

-

Cell Culture: Seed 16HBE cells on glass-bottom confocal dishes.

-

Treatment: Treat cells with γ-fagarine (e.g., 200 µM) or a known lysosomotropic agent like chloroquine (positive control) for 2-4 hours. Include a vehicle control.

-

Staining: Add LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic compartments, to the culture medium at a final concentration of 50-75 nM. Incubate for 30 minutes.

-

Imaging: Wash cells with fresh media and immediately image using live-cell confocal microscopy.

-

Analysis: Quantify the fluorescence intensity of the LysoTracker probe in individual cells.

-

-

Expected Outcome: A significant reduction in LysoTracker fluorescence in γ-fagarine-treated cells compared to the vehicle control, indicating an increase in lysosomal pH (alkalinization).

Caption: Experimental workflow for assessing the antiviral entry-blocking activity of γ-Fagarine.

Conclusion and Future Directions

γ-Fagarine presents a compelling case as a multifunctional bioactive compound. Its well-elucidated dual antiviral mechanism, targeting both viral entry and replication, positions it as a promising lead for the development of novel therapeutics against a range of viruses.[3][6] Concurrently, its genotoxic properties necessitate a careful evaluation of its therapeutic window and potential risks.[4]

Future research should focus on several key areas:

-

Target Deconvolution: Elucidating the precise molecular targets for its anti-HCV, anticancer, and antiprotozoal activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of γ-fagarine to optimize antiviral potency while minimizing genotoxicity.

-

Biophysical Analysis: Using techniques like surface plasmon resonance and NMR to confirm the direct interaction with HSPG and to investigate the potential for DNA intercalation.

-

In Vivo Efficacy and Safety: Moving beyond cell culture to assess the antiviral efficacy and overall safety profile of γ-fagarine in animal models of viral infection.[3][10]

By pursuing these avenues, the scientific community can fully harness the therapeutic potential of γ-fagarine while ensuring a comprehensive understanding of its complex biological profile.

References

-

Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PMC - NIH. Virus Research. [Link]

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. [Link]

-

gamma-Fagarine | CAS#:524-15-2 | Chemsrc. Chemsrc. [Link]

-

γ-Fagarine - Wikipedia. Wikipedia. [Link]

-

Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - ResearchGate. ResearchGate. [Link]

-

Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PubMed. PubMed. [Link]

-

Gamma-Fagarine | C13H11NO3 | CID 107936 - PubChem - NIH. PubChem. [Link]

-

gamma-fagarine, 524-15-2 - The Good Scents Company. The Good Scents Company. [Link]

-

gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]

Sources

- 1. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]

- 2. γ-Fagarine - Wikipedia [en.wikipedia.org]

- 3. Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gamma-Fagarine | CAS:524-15-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. gamma-Fagarine | CAS#:524-15-2 | Chemsrc [chemsrc.com]

- 6. Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Cytotoxic Potential of Gamma-Fagarine: A Technical Guide to Mechanistic Elucidation in Cancer Cells

Foreword: The Quest for Novel Anticancer Agents from Nature's Arsenal

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Natural products, with their immense structural diversity, have historically been a rich source of anticancer drugs.[1] Alkaloids, a class of naturally occurring chemical compounds, have shown significant promise in this arena, with many exhibiting potent cytostatic and cytotoxic properties.[2][3][4] Among these, the furoquinoline alkaloids, a group of compounds prevalent in the Rutaceae family, have garnered considerable attention for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[5][6][7] This guide focuses on gamma-fagarine, a furoquinoline alkaloid, and provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate its cytotoxic effects and elucidate its mechanism of action in cancer cells.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative—from the foundational understanding of gamma-fagarine to the intricate experimental workflows designed to probe its anticancer potential. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reproducible data.

Gamma-Fagarine: A Furoquinoline Alkaloid of Therapeutic Interest

Gamma-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a naturally occurring furoquinoline alkaloid.[8] While research on gamma-fagarine itself is emerging, studies on structurally related furoquinoline alkaloids and derivatives provide a strong rationale for investigating its anticancer properties. For instance, a derivative, 7-isopentenyloxy-γ-fagarine, has demonstrated significant cytotoxic activity against various cancer cell lines, including RAJI (Burkitt's lymphoma), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).[9][10][11] These studies have indicated that the cytotoxic mechanism may involve the induction of apoptosis, as evidenced by cell cycle arrest in the sub-G1 phase.[10][12]

The planar structure of many quinoline alkaloids allows them to function as DNA intercalating agents, which can disrupt DNA replication and transcription, ultimately leading to cell death.[13] Furthermore, some alkaloids have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.[14][15] Given these precedents, it is plausible that gamma-fagarine exerts its cytotoxic effects through one or more of these mechanisms.

Experimental Framework for Elucidating the Cytotoxic Effects of Gamma-Fagarine

To comprehensively assess the cytotoxic potential of gamma-fagarine, a multi-pronged experimental approach is essential. This framework is designed to first quantify the cytotoxic effect and then to dissect the underlying molecular mechanisms.

Cell Line Selection and Culture